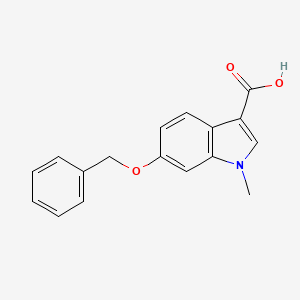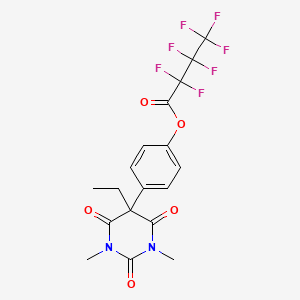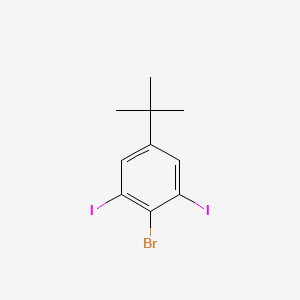
2-Bromo-5-(tert-butyl)-1,3-diiodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(tert-butyl)-1,3-diiodobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of bromine, iodine, and tert-butyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Bromo-5-(tert-butyl)-1,3-diiodobenzene typically involves halogenation reactions. One common method is the bromination of 5-(tert-butyl)-1,3-diiodobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
2-Bromo-5-(tert-butyl)-1,3-diiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles. Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and organometallic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions. For example, it can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding dehalogenated products.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
2-Bromo-5-(tert-butyl)-1,3-diiodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its halogenated nature makes it a versatile intermediate in various synthetic pathways.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules. Its unique structure allows for the exploration of new drug candidates and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(tert-butyl)-1,3-diiodobenzene involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can form halogen bonds with electron-rich sites on other molecules, facilitating various chemical transformations. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
2-Bromo-5-(tert-butyl)-1,3-diiodobenzene can be compared with other halogenated aromatic compounds such as:
2-Bromo-5-(tert-butyl)-1,3-dimethylbenzene: This compound has similar halogenation but differs in the presence of methyl groups instead of iodine atoms.
2-Bromo-5-(tert-butyl)isophthalic acid: This compound contains carboxylic acid groups, making it more polar and reactive in different chemical environments.
The uniqueness of this compound lies in its combination of bromine, iodine, and tert-butyl groups, which confer distinct chemical properties and reactivity patterns.
Properties
Molecular Formula |
C10H11BrI2 |
|---|---|
Molecular Weight |
464.91 g/mol |
IUPAC Name |
2-bromo-5-tert-butyl-1,3-diiodobenzene |
InChI |
InChI=1S/C10H11BrI2/c1-10(2,3)6-4-7(12)9(11)8(13)5-6/h4-5H,1-3H3 |
InChI Key |
RLTWHHQYMJDFGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)I)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


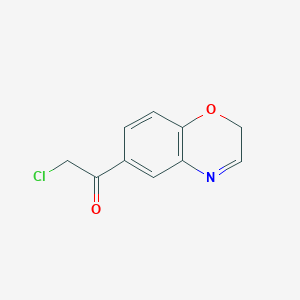

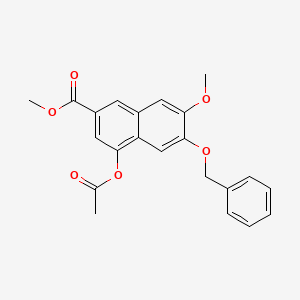
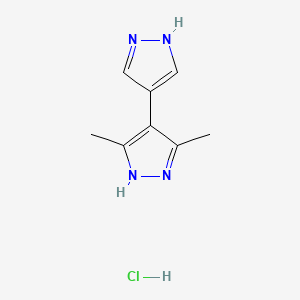

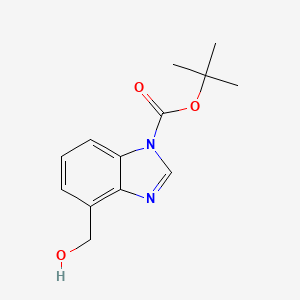
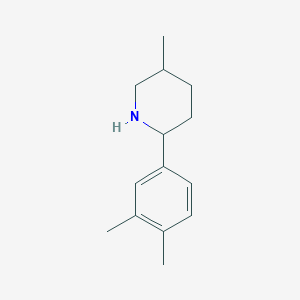
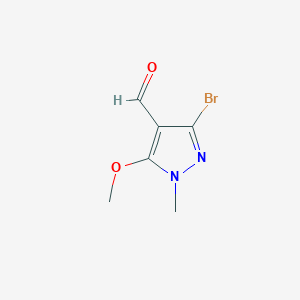
![N-cyclopentyl-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13933499.png)
![Methyl 4-(6-chloro-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13933501.png)


